3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride
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Overview
Description
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride: is a complex organic compound that features a combination of amino, pyridinium, and dimethylazanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridinium structure, followed by the introduction of the dibutylamino and amino groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinium groups.
Reduction: Reduction reactions may target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The amino and dimethylazanium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is employed as a probe to study cellular processes and interactions due to its ability to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The amino and pyridinium groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
3-aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers.
N-(3-aminopropyl)imidazole: Employed as a catalyst and in the modification of polymers.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a crosslinking agent in bioconjugation.
Uniqueness: The unique combination of amino, pyridinium, and dimethylazanium groups in 3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride provides distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C29H49Cl3N4 |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride |
InChI |
InChI=1S/C29H48N4.3ClH/c1-5-7-21-32(22-8-6-2)29-15-13-27(14-16-29)11-12-28-17-23-31(24-18-28)20-10-26-33(3,4)25-9-19-30;;;/h11-18,23-24H,5-10,19-22,25-26,30H2,1-4H3;3*1H/q+2;;;/p-2 |
InChI Key |
KTUIRYVXUXEABI-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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